molecular formula C16H11ClO3 B5823793 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one

3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one

Cat. No. B5823793
M. Wt: 286.71 g/mol
InChI Key: BCCNZDJQDZWNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one, also known as Clomazone, is a herbicide widely used in agriculture to control the growth of weeds. It belongs to the family of chromone derivatives, which are known for their diverse biological activities. Clomazone has been extensively studied for its synthesis, mechanism of action, and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one involves the inhibition of the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase), which is involved in the biosynthesis of carotenoids in plants. This leads to the accumulation of toxic intermediates, which cause the bleaching of leaves and the inhibition of photosynthesis. The inhibition of HPPD also affects the growth and development of microorganisms, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects on different biological systems. In plants, it inhibits the biosynthesis of carotenoids, leading to the bleaching of leaves and the inhibition of photosynthesis. In microorganisms, it affects the growth and development, leading to the inhibition of their growth. 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has several advantages for lab experiments, including its high purity and stability, and its well-defined mechanism of action. However, it also has some limitations, including its toxicity and potential environmental impact, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one, including the development of new synthesis methods to obtain higher yields and purity of the final product, the study of its effects on different biological systems, including animals and humans, and the development of new herbicides based on its structure and mechanism of action. Additionally, further research is needed to understand the potential environmental impact of 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one and its long-term effects on ecosystems.

Synthesis Methods

3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one can be synthesized by several methods, including the reaction of 2-chlorobenzoyl chloride with 7-methoxychromone in the presence of a base, or by the reaction of 2-chlorobenzaldehyde with 7-methoxychromone in the presence of a catalyst. These methods have been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has been widely used in scientific research to study its mechanism of action and its effects on different biological systems. It has been shown to inhibit the biosynthesis of carotenoids in plants, leading to the bleaching of leaves and the inhibition of photosynthesis. 3-(2-chlorophenyl)-7-methoxy-4H-chromen-4-one has also been studied for its effects on the growth and development of microorganisms, including bacteria and fungi.

properties

IUPAC Name

3-(2-chlorophenyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCNZDJQDZWNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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